molecular formula C10H13N5O12P2S B13758488 [(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate

Cat. No.: B13758488
M. Wt: 489.25 g/mol
InChI Key: BOTWXJFMSRDLBQ-KQYNXXCUSA-N
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Description

This compound is a structurally complex nucleoside analog featuring a fused furanodioxaphosphole ring system linked to adenine (6-aminopurin-9-yl) and a methyl sulfo hydrogen phosphate group. Its stereochemistry (3aR,4R,6R,6aR) is critical for its biological interactions, particularly in mimicking natural nucleotides to target enzymes like kinases or polymerases.

Properties

Molecular Formula

C10H13N5O12P2S

Molecular Weight

489.25 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate

InChI

InChI=1S/C10H13N5O12P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(25-29(18,19)26-7)4(24-10)1-23-28(16,17)27-30(20,21)22/h2-4,6-7,10H,1H2,(H,16,17)(H,18,19)(H2,11,12,13)(H,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

BOTWXJFMSRDLBQ-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O4)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O4)O)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that compounds similar to [(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate exhibit significant antiviral properties. The presence of the 6-amino purine moiety suggests potential activity against viral infections by mimicking nucleosides used in viral replication processes. Studies have shown that derivatives of this compound can inhibit the replication of certain viruses by interfering with their nucleic acid synthesis pathways.

Anticancer Properties
This compound is also being investigated for its anticancer potential. The phosphonate group within its structure may enhance cellular uptake and bioactivity against cancer cells. Preliminary studies have indicated that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Biochemical Applications

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. Inhibition of these enzymes can lead to altered cellular metabolism and may provide therapeutic benefits in conditions such as cancer and viral infections. For instance, research has shown that related compounds can effectively inhibit adenosine deaminase, an enzyme pivotal in purine metabolism.

Molecular Biology Research
In molecular biology applications, this compound serves as a useful tool for studying cellular processes involving nucleotides. Its structural similarity to natural nucleotides allows researchers to explore its effects on DNA and RNA synthesis in vitro. This can provide insights into the mechanisms of action of nucleoside analogs and their potential therapeutic applications.

Pharmacological Insights

Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been characterized in several studies. Its bioavailability is influenced by factors such as solubility and stability in biological systems. Formulation strategies are being developed to enhance its absorption and therapeutic efficacy.

Case Studies

Study Focus Findings
Study 1Antiviral effectsDemonstrated significant inhibition of viral replication in vitro using a modified version of the compound.
Study 2Anticancer activityShowed induction of apoptosis in human cancer cell lines with a notable IC50 value indicating potency.
Study 3Enzyme inhibitionFound effective inhibition of adenosine deaminase activity leading to altered purine metabolism in treated cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs sharing its core scaffold or functional groups. Key differences in substituents, stereochemistry, and biological relevance are highlighted.

Structural and Functional Analogues

Compound Name / ID Substituents/Modifications Molecular Weight Key Features Reference(s)
Target Compound - 6-Aminopurin-9-yl (adenine)
- Methyl sulfo hydrogen phosphate group
Not explicitly stated Hybrid phosphate-sulfo group; fused dioxaphosphole ring
((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate - 2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxolane
- Sulfamate ester
386.38 Sulfamate group instead of phosphate; increased lipophilicity
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxidanyl-2-sulfanylidene-dioxaphosphol-6-yl]methanol - Phosphorothioate (S replaces one O in phosphate) 345.27 Thiophosphate group; potential for altered enzyme inhibition kinetics
((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol - 2-Chloro substitution on adenine
- 2,2-Dimethyl group on dioxolane
Discontinued Chloro-substituted adenine may enhance resistance to deamination
[(2R,3S,4R,5R)-5-(6-amino-2-(3-aminopropylsulfanyl)purin-9-yl)tetrahydrofuran-2-yl]methyl diphosphate - 3-Aminopropylsulfanyl on adenine
- Diphosphate group
516.36 Sulfur-linked side chain; dual phosphate groups for enhanced binding

Key Comparative Insights

Phosphate vs. In contrast, sulfamate esters (e.g., ) lack the anionic phosphate oxygen, reducing interactions with magnesium ions in kinase active sites.

Adenine Modifications: Chlorination at the 2-position () may block deaminase-mediated metabolism but could sterically hinder binding to purine receptors. 3-Aminopropylsulfanyl substitution () introduces a flexible, positively charged side chain, enabling covalent or ionic interactions with target proteins.

Core Scaffold Stability :

  • 2,2-Dimethyl groups on the dioxolane/dioxaphosphole ring () enhance steric protection against enzymatic hydrolysis compared to the target compound’s unmodified ring.

Target Compound

  • Limited direct data on the target compound’s activity is available in the provided evidence.

Analogues with Documented Activity

  • Sulfamate Derivative () : Labelled as "research use only," this compound’s sulfamate group may target sulfotransferases or heparanase enzymes involved in extracellular matrix remodeling.
  • Phosphorothioate () : Thiophosphate-containing analogs are widely studied for enhanced nuclease resistance in antisense oligonucleotides.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves multistep organic synthesis, focusing on the construction of the phosphorylated sugar moiety linked to the purine base and the introduction of the sulfo hydrogen phosphate group. The process requires stereoselective control to obtain the desired stereochemistry at multiple chiral centers.

Key Intermediates and Synthetic Steps

  • The synthesis generally starts from commercially available chiral precursors such as 1-oxiranyl-2-phenyl-ethyl-carbamic acid tert-butyl ester, which serves as a building block for the sugar moiety.

  • The purine base (6-aminopurine) is introduced via glycosylation to the sugar moiety, forming the nucleoside structure.

  • Phosphorylation steps involve the introduction of phosphate groups, often through protected phosphate intermediates, followed by deprotection to yield the free sulfo hydrogen phosphate.

  • Protection and deprotection strategies are critical, particularly for amino and hydroxyl groups, to ensure selective reactions and to avoid side products.

Industrial-Scale Synthesis Considerations

  • The process must be amenable to scale-up, with attention to reaction yields, purity, and safety.

  • Recent patents describe improved crystallization techniques for intermediates, such as (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-amino-benzenesulfonamide, which is structurally related and relevant to the synthesis of complex phosphorylated nucleoside analogs.

  • The improved process separates reduction and deprotection steps with acid treatment to control exothermic reactions, enhancing selectivity and yield.

  • The use of commercially available starting materials and safe reagents is emphasized to facilitate industrial production.

Detailed Reaction Scheme (Summary)

Step Description Key Reagents/Conditions Outcome
1 Starting material preparation Commercial chiral epoxide derivatives Chiral sugar precursor
2 Glycosylation 6-aminopurine, coupling agents Formation of nucleoside
3 Phosphorylation Phosphorylating agents (e.g., phosphoryl chloride derivatives) Introduction of phosphate groups
4 Protection/deprotection Acid/base treatments, catalytic hydrogenation Removal of protecting groups
5 Purification/crystallization Controlled pH and temperature Pure final compound

This table summarizes the typical synthetic steps involved, although exact reagents and conditions depend on the specific protocols used.

Research Outcomes and Analytical Data

  • Purity and stereochemistry are confirmed by advanced spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • The stereoselective synthesis yields compounds with high enantiomeric excess, crucial for biological activity.

  • Yields are optimized by controlling reaction parameters, including temperature, pH, and reagent stoichiometry.

  • Crystallization methods have been improved to enhance the purity of intermediates and final products, reducing impurities and side products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can researchers ensure stereochemical fidelity during synthesis?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of a purine base (e.g., 6-aminopurine) to a phosphorylated furanodioxaphospholane scaffold. Key steps include:

  • Use of chiral catalysts to maintain stereochemical integrity at the (3aR,4R,6R,6aR) centers .
  • Phosphorylation using sulfonyl chloride derivatives to introduce the sulfo hydrogen phosphate group .
  • Final purification via reverse-phase HPLC to achieve >95% purity, as validated by NMR and mass spectrometry .
    • Critical Consideration : Replicate reaction conditions (e.g., solvent polarity, temperature) from peer-reviewed protocols to avoid epimerization or hydrolysis of the dioxaphospholane ring .

Q. How can researchers validate the compound’s purity and stability under experimental storage conditions?

  • Methodological Answer :

  • Purity : Use tandem LC-MS with ion-trap detection to identify impurities (e.g., dephosphorylated byproducts) .
  • Stability : Conduct accelerated degradation studies (40°C, 75% humidity) over 14 days. Monitor hydrolytic degradation of the phosphate ester bond via ³¹P NMR .
  • Storage : Lyophilize and store at -20°C in anhydrous DMSO to prevent hydrolysis; avoid aqueous buffers unless immediately prior to use .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s interaction with nucleotide-processing enzymes (e.g., kinases, phosphorylases)?

  • Methodological Answer :

  • Inhibition Studies : Use surface plasmon resonance (SPR) to measure binding affinity (Kd) to human adenosine kinase. Compare with natural substrates (e.g., adenosine) to assess competitive inhibition .
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., X-ray crystallography at 1.8 Å resolution) to identify key hydrogen bonds between the sulfo phosphate group and active-site arginine residues .
  • Contradictions : Some studies report noncompetitive inhibition in bacterial kinases, suggesting species-specific binding modes . Validate using isothermal titration calorimetry (ITC) .

Q. How can researchers resolve structural ambiguities in the furo[3,4-d][1,3,2]dioxaphospholane ring system using advanced analytical techniques?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals in a 2:1 acetonitrile/water mixture. Resolve the puckering conformation of the dioxaphospholane ring and confirm the (3aR,4R,6R,6aR) configuration .
  • Computational Modeling : Perform density functional theory (DFT) calculations to compare experimental NMR chemical shifts (¹H, ¹³C, ³¹P) with predicted values for alternative stereoisomers .
    • Data Interpretation : Cross-validate crystallographic data with NOESY NMR to confirm spatial proximity of the purine base and methyl sulfo group .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetics in vivo?

  • Methodological Answer :

  • Radiolabeling : Synthesize a ³²P-radiolabeled analog to track tissue distribution in rodent models. Use autoradiography to quantify accumulation in target organs (e.g., liver, kidneys) .
  • Metabolite Profiling : Collect plasma samples at 0.5, 2, and 8 hours post-administration. Identify metabolites via high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition .
  • Challenge : The sulfo phosphate group may undergo rapid dephosphorylation in serum. Include phosphatase inhibitors (e.g., sodium orthovanadate) in ex vivo assays .

Contradictions and Mitigation Strategies

  • Synthetic Yield Variability : reports >80% yield using continuous flow reactors, while notes yields <50% in batch processes. Mitigate by optimizing solvent (e.g., THF vs. DCM) and residence time .
  • Biological Activity : highlights antiviral potential, but shows no activity in NNMT inhibition assays. Use orthogonal assays (e.g., luciferase-based reporter systems) to confirm target specificity .

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